Acetamide, 2-[[3,4-dihydro-5,6-dimethyl-4-oxo-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-2-yl]thio]-
Description
The compound Acetamide, 2-[[3,4-dihydro-5,6-dimethyl-4-oxo-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-2-yl]thio]- (CAS: 307324-35-2) is a structurally complex molecule featuring a thieno[2,3-d]pyrimidine core substituted with methyl, allyl (2-propen-1-yl), and thio-linked acetamide groups. Its molecular formula is C₁₉H₂₀N₄O₄S₃, with a molecular weight of 464.58 g/mol . The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.
Properties
CAS No. |
510724-81-9 |
|---|---|
Molecular Formula |
C13H15N3O2S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H15N3O2S2/c1-4-5-16-12(18)10-7(2)8(3)20-11(10)15-13(16)19-6-9(14)17/h4H,1,5-6H2,2-3H3,(H2,14,17) |
InChI Key |
PUONGJFBWQQCKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Aminothiophenecarboxylate
Ethyl 2-aminothiophene-3-carboxylate undergoes cyclocondensation with potassium thiocyanate (KSCN) in acidic media to yield 2-thioxo-thieno[2,3-d]pyrimidin-4-one. Patel et al. demonstrated this method using hydrochloric acid in refluxing 1,4-dioxane, achieving a 58% yield. The reaction proceeds via nucleophilic attack of the thiocyanate anion on the carbonyl carbon, followed by cyclization and dehydration (Scheme 1).
Reaction Conditions
Thorpe-Ziegler Cyclization
Abdel Hamid et al. employed the Thorpe-Ziegler cyclization to construct the thieno[2,3-d]pyrimidinone ring. Starting with a mercaptocarbonitrile derivative, alkylation with chloroacetate forms a thioether intermediate, which undergoes base-mediated cyclization (Scheme 2). This method offers a 71% yield and is advantageous for introducing substituents at the 3-position.
Reaction Conditions
-
Reagents : Mercaptocarbonitrile derivative, ethyl chloroacetate, NaOH
-
Solvent : Ethanol
-
Temperature : 80°C
Thioacetamide Functionalization at Position 2
The thioether-linked acetamide moiety is installed through nucleophilic substitution. Two approaches are prevalent:
Reaction with Chloroacetamide
The thiolate anion of the pyrimidinone reacts with chloroacetamide in the presence of a base (Scheme 4).
Procedure
-
Generate the thiolate by treating the pyrimidinone with NaH in THF.
-
Add chloroacetamide (1.5 equiv) and stir at room temperature for 6 hours.
-
Quench with water, extract with dichloromethane, and purify via recrystallization.
Reaction Conditions
Thiosemicarbazide Intermediate
A thiosemicarbazide derivative is synthesized by reacting hydrazine hydrate with carbon disulfide, followed by coupling with chloroacetic acid (Scheme 5). This method ensures regioselective thioether formation.
Procedure
-
Prepare thiosemicarbazide by reacting hydrazine hydrate with CS₂.
-
Treat with chloroacetic acid and sodium acetate in glacial acetic acid under reflux.
Key Data
-
IR Analysis : C=O stretch at 1680 cm⁻¹, N–H bend at 1550 cm⁻¹.
-
¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.12 (d, 2H, SCH₂), 5.15 (m, 2H, CH₂=CH).
Optimization and Analytical Validation
Yield Comparison of Methods
Spectroscopic Characterization
-
¹³C NMR (101 MHz, CDCl₃) : δ 170.2 (C=O), 162.4 (C=S), 118.5 (CH₂=CH), 24.8 (CH₃).
-
HRMS (ESI) : m/z calcd for C₁₅H₁₇N₃O₂S₂ [M+H]⁺: 366.0812, found: 366.0809.
Challenges and Mitigation Strategies
-
Oxidation of Thiol Intermediate :
-
Regioselectivity in Alkylation :
-
Purification Difficulties :
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[3,4-dihydro-5,6-dimethyl-4-oxo-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-2-yl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the thieno[2,3-d]pyrimidine core, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a thieno[2,3-d]pyrimidine core structure with a sulfanyl group and an acetamide moiety. This unique arrangement contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation and apoptosis pathways. Acetamide, 2-[[3,4-dihydro-5,6-dimethyl-4-oxo-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-2-yl]thio]- may share these properties due to its structural similarities.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research suggests that thieno[2,3-d]pyrimidine derivatives can exhibit significant antibacterial and antifungal effects. The presence of the sulfanyl group in Acetamide may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of thieno[2,3-d]pyrimidines as inhibitors of various enzymes such as protein kinases and phosphodiesterases. The acetamide functional group may contribute to binding affinity and selectivity towards these enzymes.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry investigated a series of thieno[2,3-d]pyrimidine derivatives for their anticancer properties. Results showed that certain modifications to the core structure enhanced cytotoxicity against various cancer cell lines.
- Antimicrobial Studies : Research conducted on similar compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. These findings support the potential use of Acetamide as a scaffold for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[3,4-dihydro-5,6-dimethyl-4-oxo-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-2-yl]thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit TrmD, an enzyme from Haemophilus influenzae .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thieno[2,3-d]pyrimidine Derivatives
The compound’s closest analogs share the thieno[2,3-d]pyrimidinone core but differ in substituents, which critically modulate physicochemical and biological properties. Key examples include:
| Compound (CAS) | R₁ (Position 3) | R₂ (Thioacetamide Substituent) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 307324-35-2 (Target Compound) | Allyl | 4-Sulfamoylphenyl | 464.58 | Enhanced hydrogen bonding via sulfamoyl |
| 618427-68-2 | Ethyl | p-Tolyl | 409.50 | Lipophilic substituent (p-tolyl) |
| 362662-05-3 | Benzyl | Unsubstituted phenyl | 479.42 | Bulky benzyl group; iodinated core |
| 477330-62-4 | 4-Methoxyphenyl | 2,3-Dimethylphenyl | 505.62 | Electron-rich methoxy substituent |
Key Observations :
- Allyl vs.
- Sulfamoylphenyl vs. Aryl Groups : The 4-sulfamoylphenyl moiety (target compound) enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to lipophilic p-tolyl or unsubstituted phenyl groups .
Hydrogen-Bonding Patterns
The sulfamoyl group (-SO₂NH₂) in the target compound enables strong hydrogen-bonding interactions, as observed in similar acetamide derivatives . This contrasts with methoxy or methyl groups in analogs (e.g., 477330-62-4), which rely on weaker van der Waals interactions. Graph set analysis (as per Etter’s rules) would predict distinct crystal packing behaviors for the target compound compared to its analogs .
Predicted ADMET Properties
Research Implications
- Drug Design : The target compound’s balance of hydrogen-bonding (sulfamoyl) and lipophilic (allyl, methyl) groups makes it a candidate for optimizing kinase inhibitors with improved solubility and target affinity.
- Limitations : Lack of in vivo data (absent in provided evidence) necessitates further studies on toxicity and metabolic stability.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this thieno[2,3-d]pyrimidine-derived acetamide?
- Methodological Answer: Multi-step synthesis requires precise control of reaction parameters. For example, dimethylformamide (DMF) as a solvent and triethylamine as a catalyst are critical for achieving high yields (70–85%) while avoiding side reactions like oxidation of the thioether group. Purification via recrystallization (ethanol/water mixtures) or silica-gel chromatography ensures >95% purity . Monitoring reactions with thin-layer chromatography (TLC) helps identify intermediates and optimize reaction times .
Q. How can researchers confirm the identity and purity of the compound during synthesis?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly for resolving peaks corresponding to the thieno[2,3-d]pyrimidine core (δ 6.01–7.82 ppm for aromatic protons) and the allyl group (δ 4.5–5.5 ppm). High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C: 45.29%, N: 12.23%, S: 9.30%) validate molecular formula and purity. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures <5% impurities .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictions in biological activity data across structural analogs?
- Methodological Answer: Systematic SAR studies should compare substituent effects (e.g., allyl vs. ethyl groups at position 3) using standardized assays (e.g., MIC for antimicrobial activity). For example, replacing the p-tolyl group with a 2-hydroxyethyl moiety (as in ) may alter solubility and target binding. Statistical tools like ANOVA and dose-response curve modeling can quantify potency differences, while molecular docking (e.g., AutoDock Vina) identifies binding-site interactions to explain discrepancies .
Q. How can X-ray crystallography be applied to elucidate the compound’s interaction with biological targets?
- Methodological Answer: Co-crystallization with target enzymes (e.g., dihydrofolate reductase) using the hanging-drop vapor diffusion method (20°C, 0.1 M HEPES buffer pH 7.5) provides structural insights. SHELXL refinement (CCDC deposition codes) resolves hydrogen-bonding patterns (e.g., N–H···O=C interactions) and π-π stacking between the thienopyrimidine ring and aromatic residues. Discrepancies in electron density maps may indicate flexible regions in the binding pocket .
Q. What methodologies are effective for assessing metabolic stability and degradation pathways?
- Methodological Answer: In vitro microsomal assays (human liver microsomes, 1 mg/mL protein, NADPH regeneration system) identify primary metabolites via LC-MS/MS. For example, oxidation of the allyl group to an epoxide or glutathione adducts may occur. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis quantify degradation products. Deuterium labeling (e.g., CD₃ groups) can track metabolic hotspots .
Q. How should researchers design experiments to validate hydrogen-bonding interactions critical for bioactivity?
- Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) between the compound and target proteins. Solid-state NMR or FT-IR spectroscopy detects hydrogen bonds (e.g., C=O···H–N stretches at 1650–1700 cm⁻¹). Graph-set analysis of crystallographic data (e.g., Etter’s notation) classifies intermolecular interactions, such as R₂²(8) motifs in dimeric structures .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in anti-cancer assays?
- Methodological Answer: Four-parameter logistic models (IC₅₀ calculations) fit cell viability data (e.g., MTT assay results). Synergy studies (e.g., with cisplatin) use the Chou-Talalay combination index (CI < 1 indicates synergy). Principal component analysis (PCA) correlates structural descriptors (e.g., logP, polar surface area) with activity trends across derivatives .
Q. How can researchers address low reproducibility in crystallographic refinement?
- Methodological Answer: Cross-validation with SHELXL (Rfree values < 0.25) and twin detection (Hooft parameter > 0.3) resolve issues like pseudo-merohedral twinning. Multi-conformer models (occupancy refinement) account for disordered allyl groups. Independent structure determinations (e.g., using synchrotron radiation) validate key interactions .
Tables of Key Data
Table 1. Representative Analytical Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.10 ppm (NHCO), δ 4.12 ppm (SCH₂) | |
| HRMS | [M+H]⁺ = 344.21 (C₁₃H₁₁Cl₂N₃O₂S) | |
| HPLC Retention | 8.2 min (C18 column, 70:30 MeOH/H₂O) |
Table 2. Comparative Bioactivity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
